Polyisobutylene

Overview

Description

Polyisobutylene (PIB) is a synthetic polymer synthesized via cationic polymerization of isobutylene. It exhibits unique properties, including chemical resistance, low gas permeability, thermal stability, and biocompatibility . PIB is categorized into three molecular weight (MW) ranges:

- Low MW (1,000–10,000 g/mol): Used in adhesives, sealants, and lubricant additives.

- Medium MW (10,000–100,000 g/mol): Applied in coatings and elastomers.

- High MW (>100,000 g/mol): Utilized in industrial membranes and medical devices .

Its high stability arises from a saturated hydrocarbon backbone, making it resistant to oxidation and degradation .

Mechanism of Action

Target of Action

Polyisobutylene (PIB) is a class of organic polymers prepared by polymerization of isobutene . The primary targets of PIB are the applications where it is used. These include fuel and lubricant additives, adhesives, detergents, and other fine chemicals . It is also used as additives for food & cosmetic products, in chewing gums, as additives in lube oil and fuel, adhesives and sealants .

Mode of Action

The mode of action of PIB is primarily through its interaction with its target applications. PIB is typically colorless gummy solids . Polymerization is typically initiated with a strong Brønsted or Lewis acid . The molecular weight (MW) of the resulting polymer determines the applications . Low MW polyisobutene, a mixture of oligomers with M_n s of about 500, is used as plasticizers . Medium and high MW polyisobutenes, with M_n ≥ 20,000, are components of commercial adhesives .

Biochemical Pathways

The biochemical pathways of PIB involve the polymerization of isobutylene . This allows us to obtain a wide spectrum of polyisobutylenes (PIBs) which differ in their molecular weight characteristics and the chemical structure of chain-end groups . The bulk of the PIBs manufactured worldwide are highly reactive polyisobutylenes (HRPIBs) with –C (Me)=CH_2 end-groups and low-molecular weights (Mn < 5 kDa) .

Result of Action

The result of PIB’s action is the creation of a product with desired characteristics for its target applications. For example, HRPIBs are feedstocks that are in high demand in the manufacturing of additives for fuels and oils, adhesives, detergents, and other fine chemicals .

Action Environment

The action environment of PIB can influence its action, efficacy, and stability. Factors such as temperature and the presence of a strong Brønsted or Lewis acid can influence the polymerization of isobutylene . Furthermore, the properties of PIB products are influenced significantly by their molecular weight characteristics .

Biochemical Analysis

Biochemical Properties

Polyisobutylene does not directly participate in biochemical reactions or interact with enzymes, proteins, or other biomolecules in a biological context. Its primary role in biochemistry is as a component of biomaterials, where its unique physical and chemical properties are leveraged .

Cellular Effects

This compound-based biomaterials have been shown to resist fibroblast cell adhesion and biofilm formation . This suggests that this compound can influence cell function by modulating cell adhesion, a critical process in cellular communication, immune response, and tissue repair .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily physical rather than biochemical. It does not bind to biomolecules or alter gene expression. Instead, its effects are due to its physical properties, such as its hydrophobicity and stability .

Temporal Effects in Laboratory Settings

Over time, this compound maintains its stability and does not degrade, making it suitable for long-term applications . Its effects on cellular function, such as its resistance to cell adhesion, remain consistent over time .

Metabolic Pathways

This compound does not participate in metabolic pathways as it is a synthetic polymer and not a naturally occurring biological molecule. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .

Transport and Distribution

This compound does not have a specific transport mechanism within cells or tissues. As a hydrophobic polymer, it does not readily cross cell membranes. Its distribution in a biological system would depend on the method of administration and the physical properties of the specific this compound-based material .

Subcellular Localization

This compound does not have a specific subcellular localization as it is not a biological molecule and does not contain targeting signals or undergo post-translational modifications. If introduced into a cell, its localization would likely be determined by passive processes and the cell’s mechanisms for handling foreign substances .

Biological Activity

Polyisobutylene (PIB) is a synthetic rubber and polymer that has garnered attention for its diverse applications in various fields, including medicine, environmental science, and materials engineering. This article explores the biological activity of PIB, focusing on its cytotoxicity, biocompatibility, and potential health hazards associated with exposure to micro-sized particles.

Overview of this compound

This compound is a non-polar polymer known for its excellent impermeability, thermal stability, and flexibility. It is widely used in the production of adhesives, sealants, and coatings. Recently, its potential medical applications have been investigated, particularly in drug delivery systems and as a material for personal protective equipment (PPE).

Cytotoxicity and Biocompatibility

Recent studies have evaluated the cytotoxic effects of PIB-based materials. For instance, a study investigating electrospun PIB mats indicated that these materials are not cytotoxic and resist fibroblast cell adhesion and biofilm formation. This property makes them suitable for use in PPE, such as masks . The hydrophobic nature of PIB contributes to its ability to prevent microbial adhesion, which is crucial in medical applications.

Table 1: Summary of Cytotoxicity Studies on PIB

| Study Reference | Material Type | Cytotoxicity | Key Findings |

|---|---|---|---|

| Electrospun Mats | Non-cytotoxic | Effective in resisting fibroblast adhesion | |

| PIB Microplastics | Toxic | Induced morphological changes in zebrafish larvae |

Environmental Impact and Toxicity

The environmental impact of PIB has been a growing concern, particularly regarding microplastics. A recent study synthesized PIB microparticles (PIB-MPs) and assessed their toxicity using zebrafish models. The findings revealed that exposure to PIB-MPs resulted in significant morphological changes , including delayed hatching and impaired swimming behavior. Additionally, increased levels of reactive oxygen species (ROS) were observed, indicating oxidative stress .

Key Findings from Zebrafish Studies

- Delayed Hatching : Embryos exposed to PIB-MPs showed a significant delay in hatching compared to controls.

- Increased Mortality : Higher mortality rates were noted among larvae exposed to elevated concentrations of PIB-MPs.

- Histopathological Changes : Dissections revealed accumulation of PIB-MPs in the intestinal mucosa, leading to tissue damage.

Table 2: Effects of PIB-MPs on Zebrafish

| Exposure Concentration (µg/ml) | Hatching Rate (%) | Mortality Rate (%) | Morphological Changes |

|---|---|---|---|

| Control | 100 | 10 | None |

| 6.0 | 80 | 30 | Abnormal curvature |

| 12.0 | 60 | 50 | Delayed hatching |

The biological activity of PIB can be attributed to several mechanisms:

- Oxidative Stress : PIB-MPs induce oxidative stress through ROS generation, leading to cellular damage.

- Inflammatory Response : Exposure to PIB-MPs triggers an inflammatory response characterized by increased expression of proinflammatory cytokines such as TNF-α in zebrafish .

- Bioaccumulation : The accumulation of PIB-MPs in aquatic organisms raises concerns regarding potential human health risks through the food chain.

Case Studies

Case Study 1: Medical Applications

A study highlighted the use of PIB-based electrospun mats in medical settings. These mats demonstrated excellent biocompatibility and resistance to biofilm formation, making them suitable for applications such as surgical masks during the COVID-19 pandemic .

Case Study 2: Environmental Toxicology

Research involving zebrafish models revealed the toxic effects of PIB-MPs on aquatic life. The study provided evidence that these microplastics could lead to significant ecological impacts due to their accumulation and toxicity .

Scientific Research Applications

Automotive Industry

- Tire Manufacturing : PIB is extensively used as an inner liner material in tires due to its excellent impermeability to gases, which helps maintain tire pressure and improve fuel efficiency.

- Lubricants : PIB serves as a viscosity index improver in lubricating oils, enhancing their performance under varying temperature conditions .

| Application | Description |

|---|---|

| Tire Inner Liners | Maintains air pressure, improves fuel efficiency |

| Lubricants | Enhances viscosity and performance |

Adhesives and Sealants

PIB enhances the durability and performance of adhesives and sealants across various applications, including construction and automotive assembly. Its adhesive properties are particularly beneficial in environments requiring resistance to moisture and chemicals .

Medical Applications

Recent studies have explored PIB's potential in medical applications:

- Electrospun Fiber Mats : PIB-based mats have been developed for use in personal protective equipment (PPE). These mats exhibit hydrophobic properties, resist biofilm formation, and are comfortable for wear .

- Drug Delivery Systems : PIB has been utilized in drug-eluting coatings for medical devices, such as coronary stents, providing controlled release of therapeutic agents .

| Medical Application | Description |

|---|---|

| Electrospun Mats | Used in PPE; hydrophobic, non-cytotoxic |

| Drug Delivery | Coatings for sustained release of drugs |

Food Industry

Due to its non-toxic nature, PIB is used in food packaging materials and as a component in chewing gum bases. Its chemical stability ensures that it does not interact adversely with food products .

PIB in Tire Manufacturing

A case study on tire manufacturing highlighted how the incorporation of PIB into tire inner liners resulted in a significant reduction in air loss rates compared to traditional materials. This led to improved fuel efficiency metrics for vehicles equipped with these tires.

PIB-Based Medical Devices

In clinical settings, PIB-based electrospun mats were tested for use as surgical masks during the COVID-19 pandemic. The results indicated that these mats provided effective filtration while remaining breathable for users, demonstrating their potential as an alternative material for PPE.

Chemical Reactions Analysis

Cationic Polymerization of Isobutylene

PIB is synthesized via cationic polymerization of isobutylene using catalysts like aluminum trichloride (AlCl₃) or boron trifluoride (BF₃). BF₃ produces high-vinylidene PIB with >80% terminal double bonds, critical for downstream reactions .

Reaction Mechanism:

-

Initiation :

The initiator protonates isobutylene to form a carbocation. -

Propagation :

Chain growth occurs via successive carbocation additions. -

Termination :

Chain transfer to monomer yields terminal vinylidene groups .

Key Findings :

| Reaction Time (h) | Yield (%) | Decomposition Temp (°C) |

|---|---|---|

| 1 | 62 | 445.47 |

| 2 | 75 | 447.89 |

| 4 | 89 | 449.11 |

-

UV-Vis Spectroscopy : Reduced intensity at 1600–1700 cm⁻¹ (FT-IR) confirms double-bond consumption.

-

Thermogravimetric Analysis (TGA) : PIB-PEHA decomposes at 449.11°C vs. 486.18°C for PIB, indicating higher thermal stability due to crosslinking .

Monomer Formation via Catalytic Degradation

PIB degrades to isobutylene monomer using SiO₂-Al₂O₃ catalysts.

Data from Thermal Degradation :

| PIB Sample | Terminal Olefins (×10⁻⁴ mol/g) | Monomer Yield at 200°C (%) |

|---|---|---|

| PIB-B | 4.3 | 19.8 |

| 30% H₂-PIB | 3.0 | 15.9 |

| 88% H₂-PIB | 0.5 | 5.2 |

-

Mechanism : Terminal olefins are activated by acid sites on SiO₂-Al₂O₃, enabling β-scission.

-

GPC Analysis : Degradation produces 2–10-unit oligomers alongside monomer .

Reaction Pathway :

-

Chlorination :

-

Dehydrohalogenation :

-

Diels-Alder Reaction :

-

Molecular Weight Impact : Low-Mn PIB (900–1,000) optimizes dispersant activity by balancing steric effects and reactivity .

Friedel-Crafts Alkylation with Phenol

High-vinylidene PIB undergoes Friedel-Crafts alkylation with phenol for surfactant synthesis.

-

Efficiency : Terminal vinylidene groups react faster due to less steric hindrance.

-

Catalyst : AlCl₃ or acidic clays facilitate electrophilic substitution .

Thermal Stability and Decomposition

PIB’s thermal degradation profile varies with functionalization:

| Material | Onset Decomposition (°C) | Peak Weight Loss (°C) |

|---|---|---|

| PIB | 156.30 | 486.18 |

| PIB-PEHA | 214.40 | 449.11 |

Comparison with Similar Compounds

Functionalized Polyisobutylenes

Tosyl- and Nosyl-Terminated PIB

- Synthesis : Produced via quasiliving carbocationic polymerization (QLCCP), enabling precise terminal functionalization .

- Properties: Tosyl (-OTs) and nosyl (-ONs) groups enhance reactivity for subsequent chemical modifications (e.g., nucleophilic substitution).

- Applications : Serve as intermediates for synthesizing hydroxyl- or amine-terminated PIBs, critical in drug delivery and surfactants .

Pentaethylenehexamine-Terminated PIB (PIB-PEHA)

- Thermal Stability : PIB-PEHA exhibits a higher decomposition temperature (peak at 486°C) compared to unmodified PIB (peak at 156–486°C) due to increased MW and crosslinking .

- Solubility : The PEHA group improves oil solubility, making it effective as a dispersant in lubricants .

Isobutylene-Isoprene Copolymer (Butyl Rubber)

- Structure : A copolymer of isobutylene (97–99%) and isoprene (1–3%) with unsaturated sites for vulcanization .

Properties vs. PIB :

Property PIB Butyl Rubber Gas Permeability Extremely Low Low Elasticity Low High (Vulcanizable) Thermal Stability Up to 150°C Up to 200°C Applications Sealants, Lubricants Tires, Medical Stoppers

Silicones and Polyphosphazenes

Silicones :

Polyphosphazenes :

Polyethylene (PE) and Polypropylene (PP)

| Property | PIB | PE/PP |

|---|---|---|

| Crystallinity | Amorphous | Semi-Crystalline |

| Chemical Resistance | Higher | Moderate |

| Melting Point | None (Thermoplastic Elastomer) | PE: 120°C, PP: 160°C |

| Applications | Sealants, Lubricants | Packaging, Fibers |

Key Research Findings

Thermal and Rheological Properties

- PIB’s thermal decomposition starts at 156°C, with significant weight loss at 486°C .

- In rheological studies, PIB (Vistanex) demonstrates viscoelastic behavior ideal for modeling polymer melt flows, outperforming PP in damping applications .

Environmental Impact

- PIB’s stability leads to environmental persistence, raising concerns about microplastic accumulation . This contrasts with biodegradable polymers like polyhydroxyalkanoates (PHAs).

Market Trends

- The global PIB market is projected to grow at a 6.8% CAGR (2022–2027) , driven by demand in fuel additives and medical sectors . Butyl rubber holds a larger market share due to tire production .

Preparation Methods

Cationic Polymerization Using Conventional Catalyst Systems

Cationic polymerization remains the cornerstone of PIB production, leveraging Lewis acids like aluminum chloride (AlCl₃) and titanium tetrachloride (TiCl₄) to initiate isobutylene polymerization. The mechanism involves four stages: initiation, propagation, chain transfer, and termination .

Aluminum Chloride (AlCl₃)-Catalyzed Polymerization

In hydrocarbon solvents such as hexane, AlCl₃ forms ion pairs with co-initiators like tert-butyl chloride (t-BuCl), generating carbenium ions that propagate the polymer chain. The initiation rate constant (kᵢ ≈ 3 × 10⁻⁴ s⁻¹ at 0°C) exceeds the propagation rate (kₚ), leading to rapid chain growth . However, AlCl₃ systems face challenges, including corrosion and side reactions that reduce α-double bond content (<70%) .

Titanium Tetrachloride (TiCl₄)-Based Systems

Recent patents disclose TiCl₄ complexes with alcohols (e.g., methanol) or ethers as cost-effective alternatives to AlCl₃. For example, a TiCl₄/methanol initiator in hexanes at −35°C yields PIB with 70% α-double bond content and number-average molecular weights (Mₙ) of 5,800 Da . The TiCl₄ system minimizes internal double bond formation by modulating gegenion nucleophilicity, enhancing terminal vinylidene groups .

Table 1: Comparison of AlCl₃ and TiCl₄ Catalyst Systems

| Parameter | AlCl₃ System | TiCl₄ System |

|---|---|---|

| Temperature | 0°C | −35°C |

| Mₙ (Da) | 1,000–6,000 | 5,800 |

| α-Double Bond Content | <70% | 70% |

| Corrosivity | High | Low |

Living Cationic Polymerization for Functionalized PIB

Living cationic polymerization enables precise control over molecular architecture and terminal functionality. The t-Bu-m-DiCuOMe/TiCl₄ initiating system facilitates the synthesis of hydroxyl-terminated telechelic PIB .

Mechanism and Kinetics

Initiation involves the rapid formation of a tert-butyloxonium ion, which decomposes at temperatures >15°C . Preforming this ion at 10°C ensures linear first-order kinetics, with polymerization rates increasing 2–4× between 0°C and 20°C . Chain transfer to monomer (kₜᵣ) dominates termination, yielding Mₙ values tunable from 500 to 6,000 Da .

Terminal Functionalization

Post-polymerization capping with 1,3-butadiene introduces chlorine termini, which hydrolyze to hydroxyl groups using tetrabutylammonium hydroxide . This method produces PIB diols for polyurethane synthesis, enhancing acid resistance and thermal stability compared to commercial analogs .

Microwave-Assisted Purification of Crude PIB

A patented purification method employs microwave heating to remove volatile residues from polymerized PIB .

Process Overview

-

Water Addition : 0.1–2 g water per kg PIB plasticizes the polymer .

-

Degassing : Volatile phases are removed under vacuum, yielding a viscous liquid .

-

Microwave Treatment : Flaked PIB exposed to microwaves (2.45 GHz) desorbs residual monomers within 30 minutes, achieving 99.5% purity .

Advantages Over Conventional Methods

-

Time Efficiency : Microwave purification reduces processing time by 50% compared to thermal drying .

-

Energy Savings : Selective dielectric heating minimizes energy consumption to 0.5 kWh/kg .

Catalytic Chain Transfer Polymerization at Elevated Temperatures

Ethylaluminum dichloride (EADC)/bis(2-chloroethyl) ether (CEE) catalysts enable PIB synthesis at temperatures up to 20°C, diverging from traditional cryogenic conditions .

Kinetic Behavior

At 20°C, the polymerization rate increases 4× relative to 0°C, but exo-olefin content drops from 90% to 78% . Upward-curving first-order plots indicate slower tert-butyloxonium ion formation at higher temperatures .

Table 2: Effect of Temperature on EADC/CEE Polymerization

| Temperature (°C) | Rate Increase (×) | exo-Olefin Content |

|---|---|---|

| 0 | 1.0 | 90% |

| 10 | 2.0 | 85% |

| 20 | 4.0 | 78% |

Comparative Analysis of Industrial-Scale Methodologies

Process Economics

-

TiCl₄ Systems : Lower catalyst cost ($5/kg vs. $20/kg for BF₃) and reduced equipment corrosion favor TiCl₄ for high-vinylidene PIB .

-

Microwave Purification : Saves $50/ton in energy costs compared to conventional thermal methods .

Environmental Impact

Microwave and TiCl₄ technologies reduce hazardous waste generation by 30% by minimizing solvent use and side reactions .

Properties

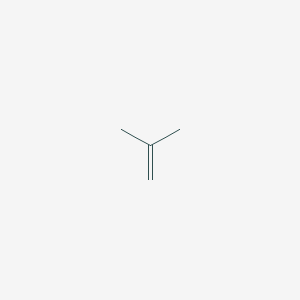

IUPAC Name |

2-methylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTUBCCKSQIDNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8, Array | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent) | |

| Record name | 1-Propene, 2-methyl-, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18923-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15220-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyisobutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7756-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42278-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020748 | |

| Record name | Isobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c. | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5678 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless gas, Colorless volatile liquid or easily liquefied gas | |

CAS No. |

115-11-7, 68037-14-9 | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isobutene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpropene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA2LMR467H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C | |

| Record name | ISOBUTYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3667 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.